molecular formula C30H44N8O4 B10826679 D-Phe-D-phe-D-nle-D-arg-NH2 CAS No. 212710-26-4

D-Phe-D-phe-D-nle-D-arg-NH2

Cat. No.: B10826679
CAS No.: 212710-26-4
M. Wt: 580.7 g/mol
InChI Key: RUOXNQGHBFJAES-ZGFBMJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FE-200041 involves the assembly of its tetrapeptide structure using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The specific amino acids involved are D-phenylalanine, D-norleucine, and D-arginine .

Industrial Production Methods: Industrial production of FE-200041 would likely follow similar SPPS protocols but on a larger scale, utilizing automated peptide synthesizers to ensure consistency and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: FE-200041 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the tetrapeptide FE-200041, with by-products including the cleaved protecting groups and resin .

Mechanism of Action

FE-200041 exerts its effects by selectively binding to and activating kappa opioid receptors located on peripheral sensory neurons. This activation leads to the inhibition of pain signal transmission and modulation of inflammatory responses. The compound’s high selectivity for kappa opioid receptors over other opioid receptors (mu and delta) minimizes the risk of central nervous system side effects .

Comparison with Similar Compounds

Comparison: FE-200041 is unique in its unprecedented selectivity for kappa opioid receptors and its peripheral efficacy, which distinguishes it from other kappa opioid receptor agonists like U50,488 and asimadoline. This selectivity and peripheral action make FE-200041 a promising candidate for developing safer analgesics .

Properties

CAS No.

212710-26-4

Molecular Formula

C30H44N8O4

Molecular Weight

580.7 g/mol

IUPAC Name

(2R)-N-[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

InChI

InChI=1S/C30H44N8O4/c1-2-3-15-24(28(41)36-23(26(32)39)16-10-17-35-30(33)34)37-29(42)25(19-21-13-8-5-9-14-21)38-27(40)22(31)18-20-11-6-4-7-12-20/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,41)(H,37,42)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m1/s1

InChI Key

RUOXNQGHBFJAES-ZGFBMJKBSA-N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.